4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline
Overview
Description
4-[5-(1-Chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]aniline is a chemical compound with the molecular formula C₁₂H₁₄ClN₃O. It belongs to the class of organic compounds known as anilines, characterized by an amino group attached to an aromatic ring. The compound contains an oxadiazole ring, which contributes to its unique properties.
Synthesis Analysis
The synthesis of 4-[5-(1-Chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]aniline involves the reaction of aniline with a chlorinated oxadiazole derivative. Detailed synthetic pathways and reaction conditions would need to be explored in relevant literature.Molecular Structure Analysis
The molecular structure consists of an aniline moiety (an aromatic ring with an amino group) linked to an oxadiazole ring. The chlorine atom is attached to the oxadiazole ring. Analyzing the bond angles, hybridization, and steric effects within the molecule would provide further insights.Chemical Reactions Analysis
Investigating potential chemical reactions involving 4-[5-(1-Chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]aniline is crucial. It may participate in nucleophilic substitution, oxidation, or other transformations. Reactivity studies and reaction mechanisms should be explored.Physical And Chemical Properties Analysis
- Physical Properties : These include melting point, boiling point, solubility, and crystal structure. Experimental data from literature sources would provide accurate values.
- Chemical Properties : Reactivity with acids, bases, and other functional groups, as well as stability under different conditions, should be investigated.
Scientific Research Applications
Chemosensors
This compound's framework is relevant to the development of selective chemosensors. For instance, researchers have studied molecules with adjacent phenolic hydroxyl and 1,3,4-oxadiazole units for their spectroscopic and colorimetric properties for fluoride ion sensing in solution. These molecules exhibit color changes from colorless to yellow with different optical shifts upon the addition of fluoride ions, showcasing their potential as fluoride chemosensors (Jiantao Ma et al., 2013).
Antitumor Activity
The compound's derivatives have been synthesized and evaluated for their antitumor activities. For example, analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized from a similar aniline precursor and tested against a panel of cancer cell lines, demonstrating significant antitumor potency (Catalin V. Maftei et al., 2013). Further exploration involved synthesizing novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products, exhibiting notable in vitro anticancer activity (Catalin V. Maftei et al., 2016).
Synthesis of Azoles
Another application involves the synthesis of azoles from compounds that include 3-[(3-hydrazino-3-oxopropyl)anilino] derivatives, demonstrating the compound's versatility in creating various heterocyclic structures which can have multiple applications including pharmaceuticals (I. Tumosienė & Z. Beresnevicius, 2007).
Electrosynthesis
Electrosynthesis of 2-(1,3,4-Oxadiazol-2-yl)aniline derivatives highlights the potential of using electrochemical methods for constructing complex molecules from simpler precursors, offering a green chemistry approach to synthesizing compounds with the 1,3,4-oxadiazole motif (Pengcheng Qian et al., 2020).
Safety And Hazards
- Toxicity: Assessing the compound’s toxicity, LD₅₀ values, and potential adverse effects on humans and the environment is essential.
- Handling Precautions: Proper protective measures during synthesis, storage, and handling are crucial.
- Environmental Impact: Consider its persistence, bioaccumulation potential, and degradation pathways.
Future Directions
- Biological Studies : Investigate its pharmacological activity, potential therapeutic applications, and target interactions.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy or reduce toxicity.
- Computational Modeling : Predict properties, binding affinities, and reactivity using computational methods.
- Industrial Applications : Evaluate its use in materials, dyes, or other industrial processes.
properties
IUPAC Name |
4-[5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-12(2,7-13)11-15-10(16-17-11)8-3-5-9(14)6-4-8/h3-6H,7,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKQRVDCFPITCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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